7-methoxy-N-(pyridin-2-ylmethyl)-1-benzofuran-2-carboxamide
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Overview
Description
7-methoxy-N-(pyridin-2-ylmethyl)-1-benzofuran-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzofuran ring, a methoxy group, and a pyridin-2-ylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-N-(pyridin-2-ylmethyl)-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving phenols and aldehydes or ketones.
Introduction of Methoxy Group: The methoxy group is usually introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Attachment of Pyridin-2-ylmethyl Group: The pyridin-2-ylmethyl group can be attached through nucleophilic substitution reactions, often using pyridine derivatives and suitable leaving groups.
Formation of Carboxamide: The final step involves the formation of the carboxamide group, typically through amidation reactions using carboxylic acids or their derivatives and amines.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
7-methoxy-N-(pyridin-2-ylmethyl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., acidic, basic, or neutral).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
7-methoxy-N-(pyridin-2-ylmethyl)-1-benzofuran-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 7-methoxy-N-(pyridin-2-ylmethyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. While the exact mechanism may vary depending on the application, common targets include enzymes, receptors, and nucleic acids. The compound may exert its effects through inhibition or activation of these targets, leading to changes in cellular processes and biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- 7-methoxy-N-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide
- 7-methoxy-N-(pyridin-4-ylmethyl)-1-benzofuran-2-carboxamide
- 7-ethoxy-N-(pyridin-2-ylmethyl)-1-benzofuran-2-carboxamide
Uniqueness
7-methoxy-N-(pyridin-2-ylmethyl)-1-benzofuran-2-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group and the pyridin-2-ylmethyl substituent may confer distinct properties compared to similar compounds, such as differences in solubility, stability, and interaction with molecular targets.
Biological Activity
7-methoxy-N-(pyridin-2-ylmethyl)-1-benzofuran-2-carboxamide, a compound with the CAS number 879070-22-1, has drawn attention in medicinal chemistry due to its potential biological activities. This article reviews its neuroprotective, antioxidant, antibacterial, and antifungal properties based on recent research findings.
Chemical Structure and Properties
The compound features a benzofuran core with a methoxy group and a pyridine moiety, which are significant for its biological activity. Understanding the structure-activity relationship (SAR) is crucial for optimizing its pharmacological effects.
Neuroprotective and Antioxidant Activities
Research has demonstrated that derivatives of this compound exhibit notable neuroprotective effects. A study synthesized several derivatives and tested them against NMDA-induced excitotoxicity in rat cortical neurons. Key findings include:
- Compound 1f : Demonstrated the most potent neuroprotective action comparable to memantine at 30 μM concentration.
- Compound 1j : Showed significant anti-excitotoxic effects at both 100 and 300 μM concentrations, along with the ability to scavenge DPPH radicals and inhibit lipid peroxidation in brain homogenates .
Table 1: Neuroprotective Activity of Selected Derivatives
Compound | Neuroprotective Concentration (μM) | DPPH Scavenging Activity | Lipid Peroxidation Inhibition |
---|---|---|---|
1f | 30 | High | Significant |
1j | 100, 300 | Moderate | Moderate |
Antibacterial and Antifungal Activities
The compound's derivatives have also been evaluated for their antibacterial and antifungal properties. Research indicates that certain derivatives show significant activity against various bacterial strains:
- Antibacterial Activity : Some derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli.
- Antifungal Activity : The compounds demonstrated moderate antifungal effects against Candida albicans and other fungal strains.
Table 2: Antimicrobial Activity Overview
Compound | MIC (mg/mL) against S. aureus | MIC (mg/mL) against E. coli | MIC (mg/mL) against C. albicans |
---|---|---|---|
Derivative A | 0.0039 | 0.0195 | 0.0048 |
Derivative B | 0.025 | 0.0048 | 0.039 |
The biological activity of these compounds can be attributed to several mechanisms:
- Neuroprotection : The compounds may inhibit excitotoxic pathways activated by NMDA receptors, reducing neuronal damage.
- Antioxidant Activity : The presence of methoxy and hydroxyl groups enhances radical scavenging capabilities, contributing to their protective effects against oxidative stress.
- Antimicrobial Action : The structural features likely facilitate interactions with bacterial cell walls or membranes, leading to cell death.
Case Studies
Several studies have highlighted the efficacy of these compounds in preclinical models:
- Neuroprotection in Animal Models : In vivo studies showed that administration of selected derivatives significantly reduced neuronal loss in models of stroke.
- Antimicrobial Efficacy : Clinical isolates of bacteria were tested against these compounds, showing promising results that could lead to new therapeutic options in antibiotic-resistant infections.
Properties
IUPAC Name |
7-methoxy-N-(pyridin-2-ylmethyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-20-13-7-4-5-11-9-14(21-15(11)13)16(19)18-10-12-6-2-3-8-17-12/h2-9H,10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCWOJVDJNJVDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.